Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a chromeno[2,3-c]pyrrole-3,9-dione derivative synthesized via a one-pot multicomponent reaction. This method involves methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, enabling the introduction of diverse substituents . The compound features:
- A chromeno[2,3-c]pyrrole-3,9-dione core (fused benzene and pyrrole rings with two ketone groups).
- A 3-(dimethylamino)propyl side chain at position 2, derived from a primary amine.
- A methyl benzoate ester at position 1, introduced via the methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursor.
This compound is part of a broader library of 223 analogues synthesized with yields ranging from 43–86%, demonstrating the versatility of the method for generating structurally diverse heterocycles .
Properties
IUPAC Name |
methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-25(2)13-6-14-26-20(15-9-11-16(12-10-15)24(29)30-3)19-21(27)17-7-4-5-8-18(17)31-22(19)23(26)28/h4-5,7-12,20H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOFVEGFULKZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromeno[2,3-c]pyrrol core, followed by the introduction of the dimethylamino propyl group and the esterification of the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
Key structural differences among analogues arise from modifications to:
The chromeno-pyrrole core (e.g., substituents on the benzene ring).
The side chain at position 2 (e.g., alkylamino or hydroxy groups).
The ester or aryl group at position 1 (e.g., benzoate vs. phenyl).
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Solubility: The dimethylamino propyl side chain enhances water solubility compared to purely hydrophobic analogues (e.g., phenyl-substituted compounds).
- Bioactivity Potential: Libraries of these compounds are under investigation for biological activity, with structural diversity enabling structure-activity relationship (SAR) studies .
Biological Activity
Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : Methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
- Molecular Formula : C24H28N2O5
- Molecular Weight : 420.465 g/mol
- CAS Number : 631868-38-7
This compound exhibits biological activity through several mechanisms:
- Target Interaction : Similar compounds have been shown to interact with various pharmacological targets including enzymes and receptors involved in cellular signaling pathways.
- Biochemical Pathways : The compound may influence multiple biochemical pathways such as apoptosis and cell proliferation. Studies indicate that it can modulate the activity of kinases and transcription factors relevant to cancer progression and inflammation.
- Pharmacokinetics : Preliminary data suggest that this compound may possess favorable pharmacokinetic properties including absorption and distribution characteristics that enhance its therapeutic potential.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be between 10 to 20 µg/mL against the tested strains.
Case Studies
Several studies have focused on the biological implications of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the potential of the compound in inhibiting tumor growth.
- Findings : Significant reduction in tumor size was observed in animal models treated with the compound compared to controls.
-
Study on Antimicrobial Efficacy :
- Objective : To assess the effectiveness against resistant bacterial strains.
- Findings : The compound showed promising results against multidrug-resistant strains of bacteria.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MCF-7, HeLa, A549 | Inhibition of cell growth | 5 - 15 µM |
| Antimicrobial | Staphylococcus aureus | Bacterial growth inhibition | 10 - 20 µg/mL |
| Escherichia coli | Bacterial growth inhibition | 10 - 20 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
